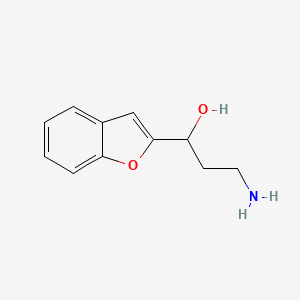

2-Bromo-6-methoxypyridin-4-amine

Vue d'ensemble

Description

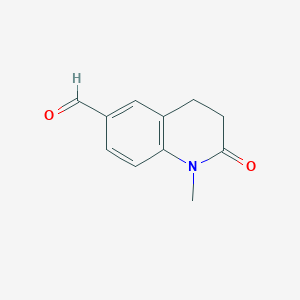

“2-Bromo-6-methoxypyridin-4-amine” is a chemical compound with the CAS Number: 1196152-34-7 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-6-methoxy-4-pyridinamine . It is a solid substance .

Molecular Structure Analysis

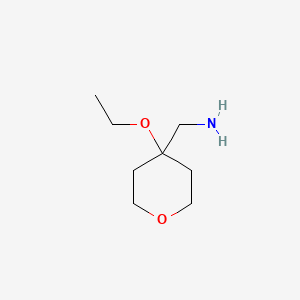

The InChI code for “2-Bromo-6-methoxypyridin-4-amine” is 1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and amine groups on the pyridine ring.Physical And Chemical Properties Analysis

“2-Bromo-6-methoxypyridin-4-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-6-methoxypyridin-4-amine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic benefits. For instance, it can be used to create compounds with antinociceptive properties, which are essential in pain management and treatment .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules. It can act as a building block for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, which are significant in the treatment of inflammatory diseases .

Catalysis

2-Bromo-6-methoxypyridin-4-amine can be employed in catalytic processes to facilitate various chemical reactions. It is particularly useful in the synthesis of bipyridine derivatives, which are crucial ligands in transition-metal catalysis .

Material Science

This chemical is instrumental in the development of new materials with specific properties. It can be used in the creation of supramolecular architectures, which have applications in the design of novel materials for technological advancements .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-methoxypyridin-4-amine can be part of the synthesis of chemosensors. These sensors are capable of detecting specific ions or molecules, which is vital for environmental monitoring and quality control in various industries .

Biochemistry

The compound finds applications in biochemistry research, particularly in the study of enzyme inhibitors and biochemical pathways. It can be modified to enhance its stability and solubility, making it more suitable for biological studies and applications .

Pharmaceutical Research

It is a key precursor in pharmaceutical research for developing new drugs. Its molecular structure allows for the creation of diverse pharmacological agents, potentially leading to breakthroughs in drug discovery .

Environmental Science

2-Bromo-6-methoxypyridin-4-amine may also play a role in environmental science. It can be part of the synthesis of compounds used in environmental remediation processes or as a component in the development of eco-friendly materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302-H315-H320-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Mécanisme D'action

Target of Action

It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-6-methoxypyridin-4-amine may interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, such as palladium . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reaction is carried out.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Bromo-6-methoxypyridin-4-amine’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methoxypyridin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2 and 8 degrees Celsius . These conditions help to preserve the compound’s stability and ensure its effective participation in chemical reactions.

Propriétés

IUPAC Name |

2-bromo-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKKPQHFUZZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857081 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196152-34-7 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)

![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)